Nafarelin

Übersicht

Beschreibung

Nafarelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of central precocious puberty and endometriosis. This compound functions as a potent agonist of the GnRH receptor, leading to the modulation of gonadotropin release from the pituitary gland .

Wissenschaftliche Forschungsanwendungen

Nafarelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Einsatz in der Forschung zur Hormonregulation und Reproduktionsbiologie.

Medizin: Einsatz in klinischen Studien zur Behandlung der zentralen vorzeitigen Pubertät, Endometriose, Uterusmyomen und als Teil der Hormontherapie für Transgender-Personen.

Industrie: Wird bei der Entwicklung von kontrollierten Freisetzungssystemen für Medikamente eingesetzt, z. B. Mikrokugeln aus Poly (D, L-Milchsäure-co-Glycolsäure) .

5. Wirkmechanismus

This compound wirkt als Agonist des GnRH-Rezeptors. Nach der Verabreichung stimuliert es zunächst die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) aus der Hypophyse. Dies führt zu einem vorübergehenden Anstieg der Gonadensynthese. Bei kontinuierlicher Verabreichung führt this compound zur Desensibilisierung des GnRH-Rezeptors, was zu einer verringerten Sekretion von Gonadensynthese führt. Diese Unterdrückung der Gonadensynthese ist die Grundlage für seine therapeutischen Wirkungen bei Erkrankungen wie Endometriose und zentraler vorzeitiger Pubertät .

Wirkmechanismus

Target of Action

Nafarelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of this compound are the GnRH receptors located in the pituitary gland .

Mode of Action

This compound works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, this compound stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by this compound leads to the release of LH and FSH from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . With continuous administration, the gnrh receptors become desensitized, leading to decreased secretion of gonadal steroids .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation following nasal administration . The bioavailability averages 2.8% (range 1.2–5.6%) in adult women . The elimination half-life of this compound is 2.5 to 3.0 hours by intranasal administration . This compound is eliminated 44 to 55% in urine and 18.5 to 44.2% in feces .

Result of Action

The action of this compound leads to a decrease in the levels of sex hormones in the body. This is due to the desensitization of the GnRH receptors, which leads to decreased secretion of gonadal steroids . This can result in symptoms of low testosterone levels and low estrogen levels such as hot flashes, sexual dysfunction, vaginal atrophy, and osteoporosis .

Biochemische Analyse

Biochemical Properties

At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound influences cell function by affecting the release of pituitary gonadotropins, which in turn impacts gonadal steroidogenesis . This can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its agonistic action on GnRH. It stimulates the release of LH and FSH from the pituitary gland, which then leads to a temporary increase in gonadal steroidogenesis . This involves binding interactions with the GnRH receptors on the pituitary gland.

Temporal Effects in Laboratory Settings

Repeated dosing of this compound abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Metabolic Pathways

This compound, being a GnRH agonist, is involved in the metabolic pathway of gonadal steroidogenesis . It interacts with the GnRH receptors on the pituitary gland, influencing the release of LH and FSH, which are key hormones in this pathway.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nafarelin wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die wichtigsten Schritte umfassen:

Kopplung: Die Aminosäuren werden unter Verwendung von Carbodiimid oder anderen Kupplungsreagenzien gekoppelt.

Entschützung: Die Schutzgruppen werden entfernt, um die Zugabe der nächsten Aminosäure zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie (HPLC). Das Endprodukt wird für die klinische Anwendung zu einem Nasenspray formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nafarelin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Peptidbindungen in this compound können unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation: Die Tryptophan- und Tyrosinreste in this compound können in Gegenwart von Oxidationsmitteln oxidiert werden.

Substitution: Die Aminosäurereste in this compound können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Lösungen.

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Wichtigste gebildete Produkte:

Hydrolyse: Kleinere Peptidfragmente.

Oxidation: Oxidierte Formen von Tryptophan und Tyrosin.

Substitution: Modifizierte this compound-Analoga mit veränderter biologischer Aktivität.

Vergleich Mit ähnlichen Verbindungen

Nafarelin gehört zu einer Klasse von Verbindungen, die als GnRH-Agonisten bekannt sind. Ähnliche Verbindungen sind:

Goserelin: Ein weiterer GnRH-Agonist, der zur Behandlung von Prostatakrebs und Endometriose eingesetzt wird.

Leuprorelin: Wird für ähnliche Indikationen wie this compound eingesetzt, einschließlich Prostatakrebs und Endometriose.

Triptorelin: Wird zur Behandlung von hormonabhängigen Krebserkrankungen und -zuständen eingesetzt.

Eindeutigkeit von this compound: this compound ist einzigartig in seiner Verabreichungsform als Nasenspray, das eine nicht-invasive Alternative zu Injektionen bietet. Dies macht es besonders geeignet für pädiatrische Patienten und diejenigen, die keine injizierbaren Medikamente verwenden möchten .

Eigenschaften

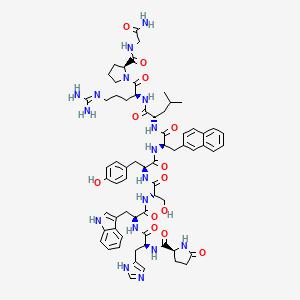

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUEXWOYVBUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.66e-02 g/L | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76932-56-4 | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

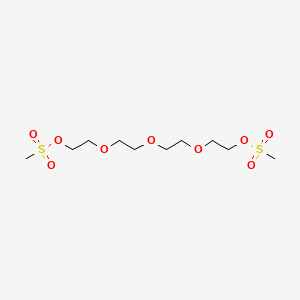

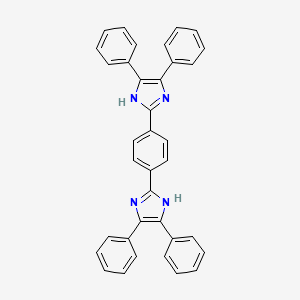

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)

![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)